molecular formula C9H6N2OS B11904576 4-(Pyridin-3-yl)thiazole-2-carbaldehyde

4-(Pyridin-3-yl)thiazole-2-carbaldehyde

Cat. No.: B11904576
M. Wt: 190.22 g/mol
InChI Key: XGSLKWKZDYNJFL-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)thiazole-2-carbaldehyde is a heterocyclic compound that features both a pyridine ring and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)thiazole-2-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like sodium hydroxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)thiazole-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Pyridin-3-yl)thiazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific electronic or optical properties[][3].

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)thiazole-2-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-2-yl)thiazole-2-carbaldehyde
  • 4-(Pyridin-4-yl)thiazole-2-carbaldehyde
  • 2-(Pyridin-3-yl)thiazole-4-carbaldehyde

Uniqueness

4-(Pyridin-3-yl)thiazole-2-carbaldehyde is unique due to the specific positioning of the pyridine and thiazole rings, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to its isomers .

Properties

Molecular Formula

C9H6N2OS

Molecular Weight

190.22 g/mol

IUPAC Name

4-pyridin-3-yl-1,3-thiazole-2-carbaldehyde

InChI

InChI=1S/C9H6N2OS/c12-5-9-11-8(6-13-9)7-2-1-3-10-4-7/h1-6H

InChI Key

XGSLKWKZDYNJFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)C=O

Origin of Product

United States

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